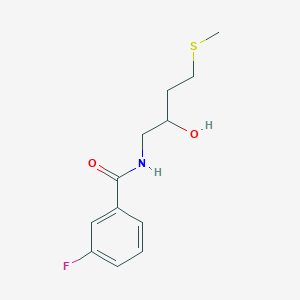
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group at the third position and a hydroxy-methylsulfanylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with fluoro-substituted benzoyl chlorides under basic conditions. The hydroxy-methylsulfanylbutyl side chain can be introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylsulfanylbutyl side chain can modulate its solubility and bioavailability. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the methylsulfanyl group.
N-(2-hydroxy-4-methylsulfanylbutyl)benzamide: Similar structure but lacks the fluoro group.
3-Fluoro-N-(2-hydroxybutyl)benzamide: Similar structure but lacks the methylsulfanyl group.
Uniqueness
3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is unique due to the presence of both the fluoro and methylsulfanyl groups, which can confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-17-6-5-11(15)8-14-12(16)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKSUKXMSTKAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC(=CC=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)

![2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2397055.png)



![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)




